molecular formula C14H18N2O B3081329 (2-Methyl-2,3-dihydro-indol-1-YL)-pyrrolidin-2-YL-methanone CAS No. 1100754-69-5

(2-Methyl-2,3-dihydro-indol-1-YL)-pyrrolidin-2-YL-methanone

Cat. No.: B3081329
CAS No.: 1100754-69-5
M. Wt: 230.31 g/mol
InChI Key: XBSAFBRZYGZLRO-UHFFFAOYSA-N
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Description

(2-Methyl-2,3-dihydro-indol-1-YL)-pyrrolidin-2-YL-methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2,3-dihydro-indol-1-YL)-pyrrolidin-2-YL-methanone typically involves the reaction of indole derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of sodium hydride in dimethylformamide (DMF) to form the corresponding sodium salt, which is then reacted with iodomethane to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2,3-dihydro-indol-1-YL)-pyrrolidin-2-YL-methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (2-Methyl-2,3-dihydro-indol-1-YL)-pyrrolidin-2-YL-methanone involves its interaction with specific molecular targets and pathways. The indole ring in the compound allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells or viral replication in infected cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-2,3-dihydro-indol-1-YL)-pyrrolidin-2-YL-methanone is unique due to its specific combination of the indole and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(2-methyl-2,3-dihydroindol-1-yl)-pyrrolidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-10-9-11-5-2-3-7-13(11)16(10)14(17)12-6-4-8-15-12/h2-3,5,7,10,12,15H,4,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSAFBRZYGZLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Methyl-2,3-dihydro-indol-1-YL)-pyrrolidin-2-YL-methanone
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Reactant of Route 3
(2-Methyl-2,3-dihydro-indol-1-YL)-pyrrolidin-2-YL-methanone
Reactant of Route 4
(2-Methyl-2,3-dihydro-indol-1-YL)-pyrrolidin-2-YL-methanone
Reactant of Route 5
(2-Methyl-2,3-dihydro-indol-1-YL)-pyrrolidin-2-YL-methanone
Reactant of Route 6
(2-Methyl-2,3-dihydro-indol-1-YL)-pyrrolidin-2-YL-methanone

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